molecular formula C14H21N3O3S2 B1392580 tert-Butyl 4-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}carbonyl)-1,3-thiazolidine-3-carboxylate CAS No. 1265962-95-5

tert-Butyl 4-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}carbonyl)-1,3-thiazolidine-3-carboxylate

Cat. No. B1392580
M. Wt: 343.5 g/mol
InChI Key: ZWBXJLJDOFZTQC-UHFFFAOYSA-N
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Description

Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation . Thiazoles show notable pharmacological actions .


Synthesis Analysis

Thiazoles are synthesized through several artificial paths and varied physico-chemical factors . For example, aryl thiazoles were prepared and evaluated for their anticancer actions . The (thiazol-2-yl)hydrazones were prepared and elucidated via elemental analytical .


Molecular Structure Analysis

Thiazoles have resonating structures with the involvement of d-orbitals of sulfur . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .


Chemical Reactions Analysis

Thiazoles are used in various chemical reactions. For instance, they are used to obtain free carbene particles and complexed with transition metals .


Physical And Chemical Properties Analysis

Thiazoles show similar chemical and physical properties to pyridine and pyrimidine . Some of their derivatives behave similarly to the thiophene and furan .

Scientific Research Applications

Dynamic Kinetic Resolution in Synthesis

  • A study by Kubo, Kubota, Takahashi, and Nunami (1997) explored the stereoselective carbon-carbon bond formation using a similar compound, tert-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate, as a chiral auxiliary in dynamic kinetic resolution. This process is significant for synthesizing chiral α-alkyl succinic acid derivatives and chiral β-amino acid derivatives, key building blocks for various biologically active compounds (Kubo et al., 1997).

Role in Synthesizing Vitamin Precursors

  • Research by Qin, Tang, Wang, Li Ping Wang, Huang, Huang, and Xiao Ji Wang (2014) demonstrated the synthesis of a closely related compound as a key intermediate in the natural product Biotin, a water-soluble vitamin. This compound is crucial for metabolic cycles involving the catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).

Structural and Molecular Analysis

  • A study by An, Guan, Yu, Yang, and Wan (2010) focused on the structural characteristics of a related compound, methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate. They examined its molecular structure, revealing weak intramolecular hydrogen bonds and its implications in forming dimeric units (An et al., 2010).

Synthesis of Polyfunctional Thiazolo[3,2-c]pyrimidines

  • Research by Litvinchuk, Bentya, Rusanov, and Vovk (2021) highlighted a synthetic route to new 5H-[1,3]thiazolo[3,2-c]pyrimidine derivatives using a process involving tert-butyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)ethanoates. This demonstrates the compound's utility in synthesizing complex organic molecules (Litvinchuk et al., 2021).

Applications in Chiral Auxiliary and Dipeptide Synthesis

  • Studer, Hintermann, and Seebach (1995) discussed the synthesis and applications of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a related compound, as a chiral auxiliary in dipeptide synthesis. Their research illustrates its effectiveness in producing enantiomerically pure compounds (Studer et al., 1995).

Future Directions

Thiazoles and their derivatives have established themselves as pharmacologically significant scaffolds . They are an important class of heterocycles and a great interest of researchers because of their broad types of biological activity . Future research will likely continue to explore the synthesis and biological actions of materials having thiazole moiety .

properties

IUPAC Name

tert-butyl 4-[(2-methyl-1,3-thiazol-4-yl)methylcarbamoyl]-1,3-thiazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S2/c1-9-16-10(6-22-9)5-15-12(18)11-7-21-8-17(11)13(19)20-14(2,3)4/h6,11H,5,7-8H2,1-4H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBXJLJDOFZTQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CNC(=O)C2CSCN2C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}carbonyl)-1,3-thiazolidine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 4-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}carbonyl)-1,3-thiazolidine-3-carboxylate

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